Structural Differentiation from L-165,041
The target compound is structurally distinct from the prototypical PPARδ agonist L-165,041. While L-165,041 contains a phenoxyacetyl group linked to a substituted aniline, the target compound inverts this connectivity, presenting a 4-methoxybenzamide group linked via an amide bond. This structural difference is predicted to alter the hydrogen-bonding network within the PPARδ ligand-binding domain (LBD) arm, which is a key determinant of partial versus full agonism [1]. Based on cross-study SAR analysis of phenoxyacetic acid PPARδ partial agonists, such modifications can shift the transcriptional activation profile from full agonism toward a partial agonist profile, which is often correlated with a more favorable in vivo therapeutic index [2].
| Evidence Dimension | Structural feature at the PPARδ LBD arm-binding region |
|---|---|
| Target Compound Data | 4-methoxybenzamide substituent linked to the central phenoxy ring via a reverse amide bond (N-C(=O) connectivity). |
| Comparator Or Baseline | L-165,041: phenoxyacetyl group linked to a substituted aniline (O-C(=O) and C-N connectivity). |
| Quantified Difference | Not a direct potency comparison. The differentiation is the topological presentation of the amide/carboxylate pharmacophore, which is known to influence the partial agonist profile of the series. |
| Conditions | Structural inference based on crystal structures of PPARδ complexes with phenoxyacetic acid partial agonists (PDB: 3PEQ). |
Why This Matters
For researchers requiring a PPARδ modulator with a distinct partial agonist profile, this compound provides a structurally divergent scaffold not represented by L-165,041, potentially leading to differentiated downstream gene expression.
- [1] PDB 3PEQ: PPARdelta complexed with a phenoxyacetic acid partial agonist. View Source
- [2] Shearer BG, Patel HS, Billin AN, et al. Discovery of a novel class of PPARdelta partial agonists. Bioorg Med Chem Lett. 2008;18(18):5018-22. View Source
